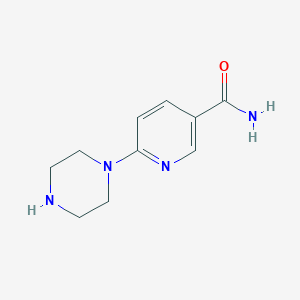

6-(Piperazin-1-yl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-10(15)8-1-2-9(13-7-8)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCSCLIXVOQFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 Piperazin 1 Yl Pyridine 3 Carboxamide Analogues

Established Synthetic Routes to the 6-(Piperazin-1-yl)pyridine Core

The construction of the 6-(piperazin-1-yl)pyridine nucleus is central to the synthesis of its analogues. Several established chemical strategies are employed, primarily involving the coupling of a pyridine (B92270) precursor with a piperazine (B1678402) ring.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for forging the crucial carbon-nitrogen bond between the pyridine ring and the piperazine moiety. This reaction typically involves a pyridine ring activated by an electron-withdrawing group and substituted with a good leaving group, such as a halogen, at the C-6 position.

The reaction mechanism relies on the attack of a nucleophilic nitrogen atom from the piperazine ring on the electron-deficient pyridine ring. youtube.com The presence of electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring enhances its electrophilicity, facilitating the substitution reaction, particularly at the ortho and para positions relative to the activating group. youtube.comnih.gov

A common strategy begins with a halogenated pyridine derivative. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with 1-Boc-piperazine at elevated temperatures yields the 6-(4-Boc-piperazin-1-yl)-3-nitropyridine intermediate. nih.gov Similarly, 2-chloro-3-nitropyridine (B167233) can be reacted with an excess of piperazine in refluxing acetonitrile (B52724) to produce 1-(3-nitropyridin-2-yl)piperazine. nih.gov The electron-withdrawing nitro group in these examples activates the C-2 (or C-6) position for nucleophilic attack. nih.gov The reaction of pentafluoropyridine (B1199360) with piperazine also proceeds via an SNAr mechanism, preferentially substituting the fluorine at the 4-position. researchgate.net

| Starting Pyridine | Piperazine Derivative | Conditions | Product | Reference |

| 2-chloro-5-nitropyridine | 1-Boc-piperazine | 110 °C | 1-Boc-4-(5-nitropyridin-2-yl)piperazine | nih.gov |

| 2-chloro-3-nitropyridine | Piperazine | Acetonitrile, Reflux, 12 h | 1-(3-nitropyridin-2-yl)piperazine | nih.gov |

| 2,3-dichloro-5-nitro pyridine | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | Cs2CO3, DMF, 0°C to RT | 1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | nih.gov |

Catalytic Hydrogenation and Reduction Methods

Catalytic hydrogenation is a key transformation in the synthesis of 6-(piperazin-1-yl)pyridine-3-carboxamide analogues, often employed to modify functional groups on the pyridine ring after the piperazine moiety has been installed. A critical application is the reduction of a nitro group to a primary amine.

Following the SNAr coupling to form a nitropyridine intermediate, such as 1-Boc-4-(5-nitropyridin-2-yl)piperazine, the nitro group can be reduced to an amine. This is commonly achieved using hydrogen gas in the presence of a palladium catalyst (H₂/Pd). nih.gov The resulting amino group, as in 6-(4-Boc-piperazin-1-yl)pyridin-3-amine, serves as a versatile handle for further functionalization, such as amide bond formation to construct the target carboxamide or other derivatives. nih.gov

This reduction step is crucial as it transforms the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring and providing a site for extensive derivatization.

Alternative Cyclization and Ring Formation Techniques

While SNAr is dominant, advanced methods that construct the pyridine ring itself represent an alternative approach. These techniques build the heterocyclic core from acyclic precursors. One such powerful strategy involves a ruthenium-catalyzed cycloisomerization followed by a 6π-electrocyclization. nih.gov

In this methodology, acyclic diynols can be converted into α,β,γ,δ-unsaturated ketones or aldehydes. These intermediates are then reacted to form a 1-azatriene, which subsequently undergoes a 6π-electrocyclization and dehydration to yield a fully substituted pyridine ring with excellent regiocontrol. nih.gov Although not yet documented specifically for the direct synthesis of this compound, this and other modern cyclization methods, such as [3+3] annulation strategies, offer a flexible and efficient alternative for accessing highly functionalized pyridine cores from simple, variable starting materials. researchgate.net

Functionalization and Derivatization of the Piperazine Moiety

Once the 6-(piperazin-1-yl)pyridine core is assembled, the secondary amine of the piperazine ring provides a prime location for introducing chemical diversity. N-alkylation and N-acylation are the most common strategies to generate a wide array of analogues.

N-Alkylation and Acylation Strategies

N-Acylation involves the formation of an amide bond by reacting the piperazine nitrogen with a carboxylic acid or its activated derivative (e.g., an acyl chloride). This is a widely used method for creating diverse libraries of compounds. For example, after synthesizing the core amine and deprotecting the piperazine, it can be coupled with various acids. The coupling of 6-(piperazin-1-yl)pyridin-3-amine (B37947) with pyrazinoic acid is achieved using standard peptide coupling reagents like EDC·HCl and HOBt in DMF to yield the corresponding pyrazinoyl-piperazine derivative. nih.gov This approach allows for the introduction of a vast range of aryl, heteroaryl, and aliphatic carboxamides. nih.govnih.gov

N-Alkylation attaches alkyl groups to the piperazine nitrogen. This can be accomplished through nucleophilic substitution with alkyl halides or via reductive amination. mdpi.com A typical procedure involves reacting the piperazine nitrogen with a chloro-N-arylacetamide in the presence of a base like potassium carbonate to afford the N-alkylated product. nih.gov The use of organometallic reagents, such as those involving lithium, magnesium, or zinc, can also achieve N-alkylation on pyridine-containing systems. nih.gov

| Strategy | Core Moiety | Reagent(s) | Conditions | Product Type | Reference |

| N-Acylation | 6-(piperazin-1-yl)pyridin-3-amine | Pyrazinoic acid, EDC·HCl, HOBt, DIPEA | DMF | N-Pyrazinoyl derivative | nih.gov |

| N-Alkylation | 1-(3-nitropyridin-2-yl)piperazine | 2-chloro-N-arylacetamides, K₂CO₃ | Acetonitrile, Reflux | N-Arylacetamide derivative | nih.gov |

| N-Acylation | 4-{[(7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-methyl}-piperazine | Indole-5-carboxylic acid | Amide coupling | N-Indole carboxamide derivative | nih.gov |

Introduction of Diverse Chemical Entities on the Piperazine Ring

Beyond simple alkyl and acyl groups, more complex chemical structures can be appended to the piperazine ring to modulate the molecule's properties. This strategy is essential for exploring the structure-activity relationship in drug discovery programs.

Researchers have successfully introduced a variety of heterocyclic systems onto the piperazine nitrogen. For instance, analogues have been synthesized where the piperazine is linked to substituted indole (B1671886) rings, either directly or via a linker. nih.gov The synthesis of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide demonstrates the coupling of a complex benzamide (B126) moiety to the piperazine, which is itself part of a larger molecular framework. nih.gov These modifications highlight the versatility of the piperazine unit as a scaffold for attaching diverse and complex chemical warheads, significantly expanding the chemical space accessible from the this compound core.

Modifications of the Pyridine-3-carboxamide (B1143946) Fragment

Substituent Effects on the Pyridine Nucleus

The electronic character of the pyridine ring in this compound can be modulated by introducing various substituents. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly impacts the ring's reactivity and basicity. acs.orgacs.org For instance, electron-withdrawing groups generally decrease the basicity of the pyridine nitrogen, while electron-donating groups have the opposite effect. researchgate.net

The position of the substituent also plays a critical role. In a study on 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic aromatic substitution was found to be dependent on the steric bulk of the substituent at the 3-position. researchgate.net Bulky groups at this position directed the substitution towards the 6-position. researchgate.net Furthermore, the permeability of pyridine derivatives across Caco-2 cell monolayers, a model of intestinal absorption, was shown to be highly sensitive to the nature and position of substituents. nih.gov For example, a 3-carboxamide group (3-CONH2) significantly reduced permeability compared to the unsubstituted pyridine. nih.gov

The electronic effects of substituents can be quantified using parameters like the Hammett constant (σ). acs.org These parameters help in establishing quantitative structure-activity relationships (QSAR), which correlate chemical structure with biological activity. nih.gov Such studies are crucial for the rational design of analogues with optimized properties.

Table 1: Effect of Substituents on Pyridine Properties

| Substituent Position | Substituent Type | Observed Effect | Reference |

| 3-position | Carboxamide (-CONH2) | Reduced membrane permeability | nih.gov |

| 3-position | Cyano (-CN), Trifluoromethyl (-CF3) | Favored nucleophilic substitution at the 6-position | researchgate.net |

| 3-position | Carboxylate (-COO-), Amide (-CONH2) | Favored nucleophilic substitution at the 2-position | researchgate.net |

| para to Nitrogen | Electron-donating groups | Weaken hydrogen bonds but enhance n → π* interactions | acs.org |

| para to Nitrogen | Electron-withdrawing groups | Strengthen hydrogen bonds but weaken n → π* interactions | acs.org |

Amide Linkage Modifications and Bioisosteric Replacements

The amide bond is a critical functional group, but it can be susceptible to enzymatic degradation. nih.gov Replacing the amide linkage with a bioisostere—a group with similar physicochemical properties—is a common strategy to enhance metabolic stability and modulate biological activity. nih.govufrj.br

Several heterocyclic rings are recognized as effective amide bioisosteres. drughunter.com These include:

1,2,3-Triazoles: These can act as both hydrogen bond donors and acceptors, mimicking the amide bond while offering improved metabolic stability. hyphadiscovery.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): These can mimic the planarity and dipole moment of an amide, often leading to improved metabolic stability and bioavailability. nih.gov

Thioamides: Replacing the carbonyl oxygen with sulfur creates a thioamide. This modification alters the hydrogen bonding properties, as the C=S bond is a weaker hydrogen bond acceptor, while the N-H becomes a stronger hydrogen bond donor. hyphadiscovery.comnih.gov

Retro-amides: Reversing the amide linkage (A-CONH-B to A-NHCO-B) can sometimes maintain or even improve activity and selectivity by optimizing hydrogen bonding interactions. drughunter.com

Trifluoroethylamine: This group can serve as a non-classical bioisostere where the electronegative trifluoromethyl group mimics the carbonyl, potentially increasing metabolic stability. drughunter.com

The choice of a suitable bioisostere is highly context-dependent, as each replacement alters the electronic and steric profile of the molecule in a unique way. nih.gov For example, in the development of certain inhibitors, replacing an amide with a metabolically stable imidazole (B134444) or triazole ring led to drugs with improved pharmacokinetic profiles. drughunter.com

Table 2: Common Bioisosteric Replacements for the Amide Group

| Bioisostere | Key Features | Potential Advantages | Reference |

| 1,2,3-Triazole | Hydrogen bond donor and acceptor | Improved metabolic stability | hyphadiscovery.com |

| 1,3,4-Oxadiazole | Planar, mimics amide dipole moment | Improved metabolic stability, bioavailability | nih.gov |

| Thioamide | Weaker H-bond acceptor, stronger H-bond donor | Altered hydrogen bonding capacity | hyphadiscovery.comnih.gov |

| Retro-amide | Reversed amide linkage | Can improve selectivity through optimized H-bonding | drughunter.com |

| Trifluoroethylamine | Electronegative CF3 mimics carbonyl | Enhanced metabolic stability | drughunter.com |

Stereochemical Considerations in the Synthesis of Chiral Analogues

The introduction of substituents onto the piperazine ring of this compound can create one or more stereocenters, leading to the possibility of different stereoisomers (enantiomers and diastereomers). Since biological systems are chiral, these stereoisomers can exhibit distinct pharmacological and pharmacokinetic properties. Therefore, the stereoselective synthesis of chiral analogues is of significant importance. nih.govtmc.edu

Several strategies have been developed for the synthesis of enantiomerically pure piperazines. These methods often involve either starting from chiral building blocks or employing asymmetric reactions. nih.gov

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivity. These intermediates can then be converted to chiral piperazines. rsc.org

Stereoselective Alkylation: Chiral glycine (B1666218) enolate synthons can be alkylated with a high degree of diastereoselectivity to introduce desired stereocenters. researchgate.net Similarly, the Williams-Dellaria protocol using KHMDS followed by an alkylating agent has been used to install a second stereocenter on a piperazinone ring with high diastereoselectivity. clockss.org

Use of Chiral Pool Starting Materials: Enantiopure starting materials, such as amino acids (e.g., S-phenylalanine), can be used to construct the chiral piperazine core through a multi-step synthesis. researchgate.netclockss.org

Heterocyclic Merging: A recently reported approach involves a Smiles rearrangement and a late-stage Michael addition to merge chiral diamines with other heterocyclic systems, generating stereochemically diverse indazolo-piperazines. nih.govtmc.edu

These methodologies allow for the systematic preparation of diverse and enantiomerically pure piperazine scaffolds, which are crucial for exploring the structure-activity relationships of chiral analogues. nih.gov

Development of Efficient and Scalable Synthetic Pathways for Research Quantities

The synthesis of this compound and its analogues for research purposes requires pathways that are both efficient and amenable to producing sufficient quantities of material. A key intermediate in many synthetic routes is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. nih.gov

One common approach involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable piperazine derivative and a pyridine ring bearing a leaving group (e.g., a halogen) at the 6-position. For example, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized starting from an amine intermediate which is then reacted with a desired sulfonyl chloride. nih.gov Another route describes the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile via a nucleophilic substitution of 1-methylpiperazine (B117243) on a 2-bromopyridine (B144113) precursor. researchgate.net

Recent innovations aim to shorten synthetic pathways and improve efficiency. A novel, one-step method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been developed using an acridine (B1665455) salt as a photocatalyst. google.com This method involves the light-induced reaction of 2-aminopyridine (B139424) with piperazine-1-carboxylic acid tert-butyl ester in the presence of an oxidant, effectively shortening the synthesis and avoiding the use of heavy metals. google.com

For larger-scale syntheses, practical considerations such as the ability to perform purifications via recrystallization rather than chromatography are important. In one multi-step synthesis of a complex chiral piperazine, the first eight steps were achievable without chromatographic purification, making the route more scalable. clockss.org The development of robust and concise synthetic routes is essential for facilitating the exploration of this chemical space in drug discovery programs. researchgate.netrsc.org

Molecular Target Identification and Mechanistic Elucidation of 6 Piperazin 1 Yl Pyridine 3 Carboxamide and Its Analogues

High-Throughput Screening and Target Validation Approaches

High-throughput screening (HTS) has been instrumental in identifying the biological activities of compounds structurally similar to 6-(piperazin-1-yl)pyridine-3-carboxamide. For instance, a structurally related pyridazine (B1198779) core, 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine, was identified as a novel M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist through an HTS campaign. nih.govresearchgate.net This initial finding prompted further investigation into its structure-activity relationship.

In a different approach, virtual screening led to the identification of an analogue, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, as a potential inhibitor of the C1s protease, a key enzyme in the classical complement pathway. bindingdb.org Subsequent functional studies validated this finding, demonstrating its inhibitory effect on CP activation. bindingdb.org These examples highlight how both broad, cell-based screening and targeted in silico methods are employed to uncover the molecular targets of piperazine-containing pyridine (B92270) derivatives.

Investigation of Enzyme Inhibition Profiles

The pyridine carboxamide scaffold is a recurring motif in the design of enzyme inhibitors. Studies on various derivatives have revealed inhibitory activity against several enzyme classes.

Kinetic studies have been performed on analogues to elucidate the nature of their enzyme inhibition. For 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, biochemical experiments determined its inhibition constant (Ki) against C1s to be approximately 5.8 μM. bindingdb.org This value provides a quantitative measure of the inhibitor's potency.

In a separate line of research, various pyridine carboxamide derivatives were synthesized and evaluated as urease inhibitors. mdpi.com Kinetic studies were performed on the most potent inhibitors to understand their mode of interaction with the urease enzyme. mdpi.com

Further mechanistic understanding is gained by determining whether the inhibition is competitive or non-competitive. For the C1s inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, the inhibition was found to be competitive. bindingdb.org This suggests that the inhibitor likely binds to the active site of the enzyme, directly competing with the natural substrate. A crystal structure at 1.8 Å resolution confirmed that it interacts with the substrate recognition site of C1s. bindingdb.org

Characterization of Receptor Binding Affinity and Selectivity

Beyond enzyme inhibition, piperazine-containing pyridine derivatives have been investigated for their ability to bind to and modulate various receptors.

Ligand-receptor binding assays are crucial for quantifying the affinity of a compound for its target. In the case of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, direct binding experiments showed a dissociation constant (Kd) of approximately 9.8 μM for its interaction with C1s. bindingdb.org

For a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, their binding affinities for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors were evaluated. researchgate.net These assays are fundamental in determining the potency and selectivity of potential receptor modulators.

Functional assays are employed to determine the effect of a compound on receptor activity, i.e., whether it acts as an agonist or antagonist. The 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series, identified through HTS, was found to exhibit pan-muscarinic antagonist activity across M1-5 subtypes. researchgate.net

Similarly, functional assays for the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives revealed that several compounds acted as agonists for the D2 and 5-HT1A receptors. researchgate.net These studies are essential for characterizing the pharmacological profile of a compound beyond simple binding affinity.

Elucidation of Molecular Mechanisms of Action in Cellular Contexts

Understanding the precise molecular mechanisms by which a compound exerts its effects within a cell is crucial for its development as a therapeutic agent or a research tool. This involves identifying the cellular pathways that are perturbed by the compound and characterizing the resulting changes in gene and protein expression.

Cellular Pathway Perturbation Analysis

Currently, there is a notable lack of publicly available scientific literature detailing specific cellular pathway perturbation analyses for this compound. While the broader class of pyridine and piperazine-containing molecules has been studied in various contexts, the specific effects of this compound on intracellular signaling cascades, metabolic pathways, or other cellular processes have not been extensively reported.

Future research in this area would likely involve a series of cell-based assays to investigate the compound's impact on key cellular pathways. Techniques such as reporter gene assays, high-content imaging, and phospho-protein arrays could be employed to screen for effects on pathways commonly implicated in disease, such as the NF-κB, MAPK, or PI3K/Akt signaling pathways. For instance, related piperazine-linked pyrimidine (B1678525) derivatives have been shown to target the p65 subunit of NF-κB in human breast cancer cells, suggesting a potential avenue of investigation for this compound.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Methodologies such as microarray analysis or RNA-sequencing would be invaluable for determining which genes are up- or down-regulated following exposure to the compound. researchgate.net This transcriptomic data can offer clues about the compound's mechanism of action and potential off-target effects. researchgate.net Similarly, proteomic techniques, such as mass spectrometry-based approaches, could identify changes in the abundance and post-translational modifications of proteins, providing a direct link between the compound and its functional consequences within the cell. The generation of such data would be a critical step in elucidating the molecular pharmacology of this compound.

Comparative Mechanistic Studies with Related Chemotypes

While direct mechanistic data on this compound is limited, a comparative analysis of its structural analogues provides significant insights into how variations in the pyridine-piperazine scaffold can influence biological activity. These studies highlight the chemical versatility of this chemotype and its ability to interact with a diverse range of molecular targets.

A notable class of related compounds are the pyridine-3-carboxamide-6-yl-ureas, which have been identified as inhibitors of bacterial DNA gyrase. nih.gov The core pyridine-3-carboxamide (B1143946) scaffold is crucial for this activity, with the urea (B33335) moiety at the 6-position playing a key role in binding to the ATPase subunit of the enzyme. nih.gov This contrasts with the potential targets of this compound, where the piperazine (B1678402) group at the 6-position would be expected to confer different target specificity.

In another example, derivatives of pyridine carboxamide have been investigated as urease inhibitors. researchgate.netsigmaaldrich.com In these compounds, the pyridine carboxamide core is often appended with different functional groups that interact with the active site of the urease enzyme. researchgate.netsigmaaldrich.com For instance, the introduction of a thiosemicarbazone moiety can lead to potent urease inhibition. researchgate.net The substitution pattern on the pyridine ring is also critical for activity. researchgate.net

Furthermore, the broader family of piperazine derivatives has been extensively studied for its interaction with central nervous system targets. For example, certain arylpiperazine derivatives are potent ligands for dopamine and serotonin receptors. The nature of the aryl group and the linker connecting it to the piperazine ring are key determinants of affinity and selectivity.

The replacement of the piperazine ring with a piperidine (B6355638) moiety has also been shown to have a significant impact on biological activity. nih.gov In a series of histamine (B1213489) H3 receptor ligands, the substitution of a piperazine with a piperidine ring was a critical structural element for achieving dual activity at both the histamine H3 and sigma-1 receptors. nih.gov

This comparative analysis underscores the importance of the substituents on the pyridine and piperazine rings in determining the molecular target and, consequently, the mechanism of action.

Table 1: Comparative Biological Activities of this compound Analogues

| Compound/Analogue Class | Core Scaffold | Key Structural Features | Molecular Target | Reported Activity |

| Pyridine-3-carboxamide-6-yl-ureas | Pyridine-3-carboxamide | Urea at 6-position | Bacterial DNA Gyrase | Enzyme Inhibition nih.gov |

| Pyridine Carboxamide Derivatives | Pyridine Carboxamide | Varied substituents, e.g., thiosemicarbazone | Urease | Enzyme Inhibition researchgate.netsigmaaldrich.com |

| Piperazine-linked pyrimidines | Pyrimidine-piperazine | Piperazine linker | NF-κB (p65 subunit) | Inhibition of NF-κB pathway |

| Histamine H3 Receptor Ligands | Piperidine/Piperazine | Piperidine or piperazine core | Histamine H3 / Sigma-1 Receptors | Receptor Antagonism nih.gov |

Preclinical Pharmacological Activity and Efficacy of 6 Piperazin 1 Yl Pyridine 3 Carboxamide Derivatives

In Vitro Assessment of Biological Activity

In vitro studies are fundamental in determining the cellular and biochemical effects of novel chemical entities. For the 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold, these assessments have been crucial in identifying their mechanism of action and spectrum of activity.

Derivatives of this compound have demonstrated potent antiproliferative effects against a range of human cancer cell lines. One notable derivative, known as N-{4-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]butyl}-6-(piperazin-1-yl)pyridine-3-carboxamide, has been shown to inhibit the growth of chronic myeloid leukemia (CML) K562 cells.

In the realm of antimicrobial research, certain derivatives have shown promising activity. For instance, a series of N-substituted 6-(piperazin-1-yl)pyridine-3-carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Name/ID | Cell Line | Assay Type | Result (e.g., IC50) |

| N-{4-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]butyl}-6-(piperazin-1-yl)pyridine-3-carboxamide | K562 (Chronic Myeloid Leukemia) | Antiproliferative | Data demonstrates inhibition of cell growth |

A significant area of investigation for this class of compounds has been their activity as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a clinically validated class of anticancer agents. Biochemical assays have been instrumental in quantifying the inhibitory potential of these derivatives against specific PARP isoforms. For example, a series of tricyclic 6-pyridyl-piperazinyl-carboxamide derivatives were found to be potent inhibitors of PARP-1. The inhibitory concentrations (IC50) for these compounds were determined using enzymatic assays, with some derivatives exhibiting nanomolar potency.

Further studies have explored the ability of these compounds to modulate cellular pathways. For instance, inhibition of PARP activity by these derivatives leads to a reduction in the formation of poly(ADP-ribose) (PAR) polymers in cells, a key pharmacodynamic marker of target engagement.

Table 2: PARP Inhibition by this compound Derivatives

| Compound Class | Target | Assay Type | Result (e.g., IC50) |

| Tricyclic 6-pyridyl-piperazinyl-carboxamides | PARP-1 | Biochemical Enzymatic Assay | Potent inhibition, with some derivatives in the nanomolar range |

Selectivity is a critical attribute of a drug candidate, as it can correlate with an improved therapeutic window. The selectivity of this compound derivatives has been assessed by comparing their activity in cancer cell lines with varying genetic backgrounds. For PARP inhibitors, a key aspect of selectivity is their enhanced cytotoxicity in cancer cells with deficiencies in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This phenomenon is known as synthetic lethality. Studies have shown that certain derivatives exhibit significantly greater potency in BRCA-deficient cells compared to BRCA-proficient cells.

In Vivo Efficacy Studies in Established Preclinical Animal Models

Following promising in vitro results, lead compounds are advanced into in vivo models to assess their efficacy in a more complex biological system.

In oncology, the efficacy of PARP inhibitor derivatives of this compound has been evaluated in human tumor xenograft models. These studies typically involve implanting human cancer cells into immunocompromised mice. The animals are then treated with the test compound, and tumor growth is monitored over time. Research has demonstrated that administration of these derivatives can lead to a dose-dependent inhibition of tumor growth in xenograft models of BRCA-deficient cancers.

To confirm that the observed in vivo efficacy is due to the intended mechanism of action, pharmacodynamic (PD) biomarkers are measured in tumor and/or surrogate tissues. For PARP inhibitors, a key PD biomarker is the level of PAR in tumor tissue. Studies have shown that administration of potent this compound-based PARP inhibitors leads to a significant and dose-dependent reduction in PAR levels within the tumor tissue of treated animals. This provides direct evidence of target engagement in the in vivo setting.

Table 3: In Vivo Pharmacodynamic Biomarker Modulation

| Compound Class | Animal Model | Tissue Type | Biomarker | Result |

| PARP Inhibitor Derivatives | Human Tumor Xenograft | Tumor | Poly(ADP-ribose) (PAR) | Significant, dose-dependent reduction in PAR levels |

Activity in Relevant Biological Fluids and Matrices

The metabolic stability of investigational compounds is a critical parameter in preclinical evaluation, often assessed using in vitro systems such as liver microsomes. These assays predict the susceptibility of a compound to phase I metabolism and provide an estimate of its intrinsic clearance in the body. For derivatives of this compound, metabolic stability has been explored as a key aspect of their development, particularly for compounds designed as kinase inhibitors.

In a study focused on developing inhibitors for Checkpoint kinase 1 (Chk1), a series of pyrazolo[1,5-a]pyrimidine-based compounds featuring the this compound moiety were evaluated for their stability in human liver microsomes (HLM). The metabolic half-life (t½) in HLM serves as an indicator of how quickly the compound is metabolized by hepatic enzymes.

For instance, a derivative identified as N-((S)-1-cyanopropan-2-yl)-6-(4-(pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide demonstrated a metabolic half-life of 29 minutes in HLM. Another related compound, N-cyclopropyl-6-(4-(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide, showed a significantly longer half-life of 119 minutes, suggesting that small structural modifications can have a substantial impact on metabolic stability. A third derivative, N-cyclopropyl-6-(4-(pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide, exhibited a half-life of 49 minutes. This variation highlights the importance of the substituent on the nicotinamide (B372718) ring in influencing the metabolic fate of these compounds. Generally, a longer half-life is desirable as it may translate to a longer duration of action in vivo. nih.gov

Table 1: Metabolic Stability of Selected this compound Derivatives in Human Liver Microsomes (HLM)

| Compound Name | HLM t½ (min) |

|---|---|

| N-((S)-1-cyanopropan-2-yl)-6-(4-(pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide | 29 |

| N-cyclopropyl-6-(4-(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide | 119 |

| N-cyclopropyl-6-(4-(pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide | 49 |

Evaluation of Compound Selectivity and Off-Target Profiling in Preclinical Systems

The selectivity of a drug candidate is a crucial aspect of its preclinical profile, as it determines the potential for off-target effects. Kinase inhibitors, in particular, are often profiled against large panels of kinases to assess their specificity. The this compound scaffold has been utilized in the development of potent and selective kinase inhibitors.

In the aforementioned study on Chk1 inhibitors, derivatives were tested not only for their potency against the primary target, Chk1, but also against other related kinases such as Chk2, Cdk1, and Cdk2 to determine their selectivity. The goal is to achieve high potency for the intended target while minimizing activity against other kinases, which could lead to unwanted biological effects.

For example, the compound N-cyclopropyl-6-(4-(pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide was found to be a potent inhibitor of Chk1 with an IC₅₀ (half-maximal inhibitory concentration) of 0.001 µM. Its selectivity was demonstrated by significantly higher IC₅₀ values against other kinases: >10 µM for Chk2, 0.076 µM for Cdk1, and 0.012 µM for Cdk2. This indicates a selectivity of over 10,000-fold for Chk1 compared to Chk2, 76-fold compared to Cdk1, and 12-fold compared to Cdk2.

Another derivative, N-cyclopropyl-6-(4-(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide, also showed high potency for Chk1 (IC₅₀ = 0.002 µM). Its selectivity profile was also favorable, with an IC₅₀ of 2.1 µM for Chk2, 0.170 µM for Cdk1, and 0.025 µM for Cdk2. This translates to a selectivity of over 1000-fold against Chk2. Such selectivity profiling is essential for selecting candidates for further development, as it provides an early indication of the compound's potential therapeutic window. mdpi.comdrugbank.com

Table 2: Kinase Selectivity Profile of Selected this compound Derivatives

| Compound Name | Chk1 IC₅₀ (µM) | Chk2 IC₅₀ (µM) | Cdk1 IC₅₀ (µM) | Cdk2 IC₅₀ (µM) |

|---|---|---|---|---|

| N-cyclopropyl-6-(4-(pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide | 0.001 | >10 | 0.076 | 0.012 |

| N-cyclopropyl-6-(4-(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)nicotinamide | 0.002 | 2.1 | 0.170 | 0.025 |

Structure Activity Relationship Sar Studies of 6 Piperazin 1 Yl Pyridine 3 Carboxamide Analogues

Impact of Substitutions on the Piperazine (B1678402) Ring on Compound Potency and Selectivity

The piperazine ring is a common motif in medicinal chemistry, often serving as a linker or a scaffold to orient pharmacophoric groups. nih.gov Substitutions on this ring can significantly influence a compound's pharmacological profile.

Substituent Effects on Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key points for modification. In a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, which share a similar core with 6-(piperazin-1-yl)pyridine-3-carboxamide, the nature of the substituent on the piperazine nitrogen was found to be critical for anti-tubercular activity. nih.govrsc.org For instance, the unsubstituted phenyl derivative in this series showed promising activity, which was modulated by the introduction of various functional groups. nih.gov

In a different study on purine-based analogues, specifically 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, the substituent on the piperazine nitrogen also played a significant role in their cytotoxic activity against cancer cell lines. researchgate.netnih.gov The trifluoromethylphenylpiperazine analogue, for example, demonstrated the most potent antitumor activity among the tested compounds. researchgate.netnih.gov

These findings suggest that the electronic and steric properties of the substituent on the piperazine nitrogen are key determinants of biological activity, likely by influencing target binding and/or pharmacokinetic properties.

Table 1: Effect of Piperazine Ring Substituents on Biological Activity of Analogue Compounds

| Analogue Series | Substituent on Piperazine | Biological Activity (IC50) | Reference |

|---|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Unsubstituted Phenyl | 1.46 µM (anti-tubercular) | nih.gov |

| N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Bromo-substituted Phenyl | 2.12 µM (anti-tubercular) | nih.gov |

Conformational Analysis of Piperazine Ring Derivatives

Influence of Pyridine (B92270) Ring Modifications on Biological Activity Profiles

The pyridine ring is another key component of the scaffold, and its modification can have a profound impact on biological activity.

Positional Isomerism and Substituent Effects on Pyridine Nitrogen and Carbons

The relative positions of the piperazine and carboxamide substituents on the pyridine ring are critical. In the case of this compound, the 1,2,4-substitution pattern on the pyridine ring defines a specific spatial arrangement of these functional groups. Changing this arrangement, for instance, to a 2,5- or 3,5-disubstituted pattern, would significantly alter the molecule's shape and likely its interaction with a biological target.

Furthermore, the introduction of substituents on the pyridine ring can modulate the electronic properties of the ring and influence its interactions. For example, in a series of pyridine carboxamide and carbothioamide derivatives, the position of a chloro group on the pyridine ring was shown to significantly affect urease inhibitory activity. mdpi.com A chloro group at the meta position of the pyridine ring resulted in the most potent inhibition in the carbothioamide series. mdpi.com

Bioisosteric Replacement of the Pyridine Moiety

Bioisosteric replacement of the pyridine ring with other heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. A study on anti-schistosomal agents identified a 6-(piperazin-1-yl)-1,3,5-triazine core as a promising scaffold. wellcomeopenresearch.org In these compounds, the pyridine ring of the original query is replaced by a 1,3,5-triazine (B166579) ring. This suggests that the nitrogen atoms in the aromatic ring play a role in target recognition and that other nitrogen-containing heterocycles can serve as effective bioisosteres for the pyridine moiety in this class of compounds.

Role of the Carboxamide Moiety in Target Interaction and Efficacy

The carboxamide group is a crucial functional group that can participate in key hydrogen bonding interactions with biological targets. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it a versatile mediator of intermolecular interactions.

In studies of related pyridine-3-carboxamide (B1143946) derivatives, the amide linkage was found to be highly important for their biological activity. researchgate.net The ability of the carboxamide to form strong and directional hydrogen bonds is often a critical factor in the binding affinity of a ligand to its target protein. For instance, in a series of pyridine-3-carboxamide-6-yl-ureas designed as DNA gyrase inhibitors, the carboxamide group is predicted to form key interactions within the enzyme's active site. The orientation and electronic nature of this group, as dictated by the rest of the molecular scaffold, are therefore essential for efficacy.

Hydrogen Bonding Network Analysis

The hydrogen bonding potential of this compound is significant and plays a crucial role in its interaction with biological targets. The molecule possesses several hydrogen bond donors and acceptors:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Piperazine Nitrogens: The piperazine ring contains two nitrogen atoms. The nitrogen at position 1, attached to the pyridine ring, is generally less basic. The nitrogen at position 4 is a potential hydrogen bond acceptor and can also be a hydrogen bond donor if it is protonated.

Carboxamide Group: This functional group is a classic hydrogen bonding motif. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide N-H group is a hydrogen bond donor.

The spatial arrangement of these groups allows for a complex hydrogen bonding network with a target protein. For instance, the pyridine nitrogen and the amide carbonyl oxygen can form key interactions with amino acid residues in a binding pocket. The piperazine N-H can also establish a crucial hydrogen bond, often with a backbone carbonyl or an acidic residue of the protein. The ability to form these specific hydrogen bonds is often a determining factor for the compound's affinity and selectivity.

Steric and Electronic Effects of Amide Substituents

Modification of the amide substituent (R in the general structure) has been a key strategy in optimizing the activity of this compound analogues. The size, shape (steric effects), and electronic properties of the R group can profoundly influence binding affinity and other pharmacological properties.

Steric Effects: The volume and spatial arrangement of the amide substituent can either enhance or diminish activity. A bulky substituent may provide more extensive van der Waals contacts with a hydrophobic pocket in the target protein, thereby increasing affinity. However, if the substituent is too large, it may cause a steric clash with the protein, preventing optimal binding.

Electronic Effects: The electronic nature of the substituent can modulate the hydrogen bonding capacity of the amide group and introduce new interactions. Electron-withdrawing groups can increase the acidity of the amide N-H, making it a stronger hydrogen bond donor. Conversely, electron-donating groups can increase the basicity of the carbonyl oxygen. Furthermore, the substituent itself may contain additional functional groups capable of forming hydrogen bonds or ionic interactions.

The following table illustrates hypothetical SAR data for various amide substituents, demonstrating the interplay of steric and electronic effects on biological activity.

| Compound ID | Amide Substituent (R) | Steric Bulk | Electronic Effect | Relative Activity |

| 1a | -H | Small | Neutral | Low |

| 1b | -CH₃ | Small | Electron-donating | Moderate |

| 1c | -CH(CH₃)₂ | Medium | Electron-donating | High |

| 1d | -C(CH₃)₃ | Large | Electron-donating | Moderate |

| 1e | -Phenyl | Large | Electron-withdrawing | High |

| 1f | -4-Fluorophenyl | Large | Strongly Electron-withdrawing | Very High |

| 1g | -CH₂-OH | Medium | Neutral | Moderate |

Development of Predictive SAR Models and Quantitative Structure-Activity Relationships (QSAR)

To further rationalize the SAR data and guide the design of new analogues, computational models are often developed. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity.

For the this compound series, a 3D-QSAR model could be built using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods involve:

Alignment: A set of active analogues is superimposed based on a common structural feature, such as the pyridine-carboxamide core.

Calculation of Molecular Fields: Steric and electrostatic fields around each molecule are calculated and placed on a 3D grid.

Partial Least Squares (PLS) Analysis: A statistical method is used to correlate the variations in these fields with the changes in biological activity.

The resulting QSAR model is often visualized as contour maps, which indicate regions where specific properties are predicted to enhance or decrease activity. For example, a green contour in a CoMFA steric map might indicate a region where bulky groups are favored, while a yellow contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map would highlight areas where positive or negative charges, respectively, are beneficial for activity.

These predictive models are invaluable tools in medicinal chemistry, allowing for the virtual screening of new designs and prioritizing the synthesis of compounds with the highest probability of success. A robust QSAR model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Computational Chemistry and Molecular Modeling Approaches for 6 Piperazin 1 Yl Pyridine 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Complex Formation

Binding Mode Prediction and Interaction Analysis

For derivatives of pyridine-3-carboxamide (B1143946), molecular docking studies have been instrumental in understanding their mechanism of action. For instance, in the development of novel inhibitors, docking simulations can reveal the specific amino acid residues within a receptor's binding pocket that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex.

In studies of related pyridine (B92270) carboxamide derivatives, molecular docking has been successfully employed to elucidate binding interactions with various enzymes. For example, research on pyridine carboxamide and carbothioamide derivatives as urease inhibitors utilized docking to demonstrate the role of hydrogen bonding and π-π interactions in enzyme inhibition nih.gov. Similarly, docking studies on N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives helped to reveal their mode of action at the active site of the enoyl-acyl-carrier protein reductase, a key enzyme in bacteria niscpr.res.in. These examples highlight how molecular docking can predict the binding orientation and key interactions of compounds structurally similar to 6-(piperazin-1-yl)pyridine-3-carboxamide.

Affinity Scoring and Ranking of Analogues

A significant advantage of molecular docking is its ability to estimate the binding affinity between a ligand and its target through scoring functions. This allows for the virtual screening of large libraries of compounds and the ranking of analogues based on their predicted potency. While specific docking studies focused solely on this compound are not extensively reported in the available literature, the methodology is widely applied to its chemical class.

For example, in a study focused on developing novel pyridine-3-carboxamide analogs to combat bacterial wilt in tomatoes, molecular docking was used to identify the most potent analog from a synthesized series nih.govresearchgate.net. The binding affinities calculated from these simulations helped to prioritize compounds for further experimental testing nih.govresearchgate.net. This approach of using binding energy to rank potential inhibitors is a cornerstone of modern computational drug design and is directly applicable to the evaluation of this compound derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed understanding of the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

Protein-Ligand Dynamics and Conformational Changes

MD simulations can reveal the stability of a docked pose. For nicotinamide-based derivatives, MD simulations have been used to study the strength of binding to their target proteins mdpi.com. By analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over the simulation period, researchers can assess the stability of the complex and the flexibility of both the ligand and the protein residues mdpi.comresearchgate.net. For instance, a stable RMSD for the protein-ligand complex suggests that the ligand remains securely bound in the active site throughout the simulation mdpi.com.

Solvent Effects on Binding Interactions

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects on binding interactions. The dynamics of water molecules at the binding interface can significantly influence the stability of the protein-ligand complex. In research involving piperazine-activated solutions, MD simulations have been used to understand absorption mechanisms at a molecular level, highlighting the importance of molecular distribution in the solution researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds.

For classes of compounds that include the piperidin-1-yl or pyridine moieties, 2D-QSAR models have been developed to elucidate the physicochemical properties essential for their inhibitory activity against specific targets researchgate.net. These models can identify key molecular descriptors, such as van der Waals volume and electron density, that correlate with antitubercular activity in quinolinone-based thiosemicarbazones, for example nih.gov. Although a specific QSAR model for this compound was not identified in the reviewed literature, the principles of QSAR are broadly applicable. Such models for a series of this compound analogs could predict the biological activity of new derivatives, thereby guiding the synthesis of more potent compounds. The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities and a set of calculated molecular descriptors that describe the structural and chemical features of the molecules.

2D and 3D QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This relationship is then used to predict the activity of new, unsynthesized analogs.

2D QSAR: In 2D QSAR studies, the descriptors are derived from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties, electronic properties, and topological indices. For a series of this compound derivatives, a typical 2D QSAR study would involve calculating a large number of molecular descriptors. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which selects the most relevant descriptors that correlate with the biological activity. researchgate.net The goal is to generate a validated model that can elucidate the physicochemical properties essential for the desired biological inhibition. researchgate.net

3D QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D properties of the molecules. These models calculate steric and electrostatic fields around the molecules and correlate them with biological activity. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure could lead to an increase or decrease in activity. nih.gov For instance, these maps can indicate where bulky groups or specific electrostatic charges would be favorable for biological interaction. nih.gov

Model Validation: The robustness and predictive power of any QSAR model are assessed through rigorous validation. Internal validation is often performed using the leave-one-out cross-validation (q²) method. External validation involves using the developed model to predict the activity of a set of compounds (test set) that was not used in the model's creation. The predictive ability is evaluated by the predictive correlation coefficient (r²_pred). nih.gov A well-validated model will have high values for q², the conventional correlation coefficient (r²), and r²_pred, along with a low Standard Error of Estimate (SEE). nih.govnih.gov

Table 1: Representative Validation Parameters for 3D-QSAR Models

| Model Type | Target | q² | r² | SEE | F value | r²_pred |

| CoMSIA | MAO-B Inhibitors | 0.569 | 0.915 | 0.109 | 52.714 | - |

| CoMFA | AT1 Receptor | 0.553 | 0.954 | 0.127 | - | 0.779 |

| CoMFA | PPARγ | 0.503 | 1.00 | 0.019 | - | 0.604 |

This table presents typical validation metrics from published 3D-QSAR studies on related heterocyclic compounds to illustrate the parameters used to assess model quality. nih.govnih.gov

Identification of Key Pharmacophore Features

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For derivatives of this compound, a pharmacophore model would be developed based on a set of active compounds. By aligning these molecules, common chemical features responsible for their biological activity can be identified. This process allows for a thorough investigation of the structure-activity relationship (SAR) and opens avenues for further optimization of the chemical series. nih.govresearchgate.net The resulting pharmacophore model serves as a 3D query for screening large compound libraries to find new molecules that match the pharmacophoric features, and thus are likely to be active. Subsequent hit optimization, informed by the SAR, enables a detailed exploration of the pharmacophore. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are powerful theoretical methods used to study the electronic structure and properties of molecules. These calculations provide detailed information about molecular geometry, electronic distribution, and reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological systems.

Density Functional Theory (DFT) Studies for Molecular Orbital Analysis

Density Functional Theory (DFT) has become a popular and effective method for quantum chemical calculations due to its favorable balance between computational cost and accuracy. jksus.org For this compound, DFT calculations, often using functionals like B3LYP or WB97XD with basis sets such as 6-311G+(d,p) or 6-311++G**, are used to optimize the molecular geometry and analyze its electronic properties. jksus.orgnih.govnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and polarizable. nih.gov These calculations help in understanding the charge transfer interactions within the molecule and with its biological target. scispace.com

Table 2: Illustrative DFT-Calculated Electronic Properties

| Functional/Basis Set | Property | Calculated Value |

| B3LYP-D/6-311++G | Total Energy (Gas Phase) | -30955 eV |

| WB97XD/6-311++G | Total Energy (Gas Phase) | -30945 eV |

| B3LYP-D/6-311++G | Dipole Moment (Gas Phase) | 10.222 D |

| WB97XD/6-311++G | Dipole Moment (Gas Phase) | 10.257 D |

| B3LYP/631G(d, p) | HOMO-LUMO Energy Gap | 0.13436 eV |

This table shows examples of electronic properties calculated for related phenylpiperazine and pyridine derivatives using DFT methods, demonstrating the type of data generated in such studies. jksus.orgnih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. nih.gov

For this compound, an MEP map would reveal the electron-rich areas, likely around the nitrogen and oxygen atoms of the pyridine, piperazine (B1678402), and carboxamide groups, making them potential sites for hydrogen bonding. The analysis of Mulliken charge distributions provides quantitative data on the partial atomic charges, further clarifying the electronic landscape of the molecule and complementing the qualitative picture provided by the MEP map. nih.gov This information is crucial for understanding how the molecule will orient itself within a receptor's binding pocket.

Virtual Screening and De Novo Design Strategies for Novel Lead Discovery

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, ligand-based virtual screening can be employed. This approach uses the structure of a known active compound to find other molecules with similar properties. nih.gov By probing proprietary or public compound libraries, virtual screening can rapidly expand the chemical space around the initial hit, leading to the identification of novel chemotypes with improved activity and selectivity. nih.govresearchgate.net This method is highly efficient for rapidly investigating a chemical series and building a structure-activity relationship. nih.gov

De Novo Design

De novo design is a computational strategy for creating novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. arxiv.org This approach is particularly useful when existing compound libraries lack diversity or when novel scaffolds are desired. For the this compound core, de novo design algorithms could be used to generate new derivatives with optimized binding affinity, potency, and synthetic accessibility. arxiv.org Modern approaches may couple deep generative models with reinforcement learning to build molecules in 3D space while optimizing multiple key features simultaneously. arxiv.org This strategy offers an efficient way to design novel lead compounds with potentially improved pharmacological profiles. nih.gov

Advanced Analytical Methodologies for Research Applications of 6 Piperazin 1 Yl Pyridine 3 Carboxamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable tools for the separation, identification, and quantification of 6-(piperazin-1-yl)pyridine-3-carboxamide and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for assessing the purity of synthesized this compound and for quantifying it in various research samples. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.

A common approach for the analysis of piperazine-containing aromatic compounds involves reversed-phase HPLC. In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Method development for this compound would typically involve:

Column Selection: A C18 column is a versatile starting point, offering good retention and resolution for a wide range of organic molecules.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperazine (B1678402) and pyridine (B92270) nitrogens, thereby influencing retention time and peak shape. The gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the efficient elution of all components in a complex sample.

Detector Selection: A UV detector is frequently used for the detection of aromatic compounds like this compound, which possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength, often at the absorbance maximum, is crucial for achieving high sensitivity.

For trace analysis of piperazine, which lacks a strong chromophore, a derivatization step with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection by HPLC-UV.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis in Biological Matrices

For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS is the method of choice due to its high sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.

A typical bioanalytical LC-MS/MS method involves:

Sample Preparation: To remove interfering substances and concentrate the analyte, a sample preparation step is essential. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: A rapid chromatographic separation is often desired to minimize analysis time. This is typically achieved using a shorter column and a fast gradient.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used for quantification. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and minimizes background noise. Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of basic compounds like this compound.

Table 2: Representative LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MS/MS Transition | Analyte-specific precursor > product ion |

| Linear Range | 1 - 1000 ng/mL |

Spectroscopic Characterization of Novel Derivatives (beyond basic identification)

Spectroscopic techniques are pivotal for the structural elucidation and confirmation of novel derivatives of this compound synthesized during research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign the structure of new derivatives.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons on the pyridine ring and the protons on the piperazine ring are characteristic and can be used to confirm the core structure.

¹³C NMR: Provides information about the different carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the amide and the aromatic carbons are particularly informative.

For novel derivatives, changes in the NMR spectra compared to the parent compound can confirm the position and nature of the chemical modification.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | Pyridine-H2 | 8.0 - 8.5 |

| Pyridine-H4 | 7.5 - 8.0 | |

| Pyridine-H5 | 6.5 - 7.0 | |

| Piperazine-H (adjacent to pyridine) | 3.5 - 4.0 | |

| Piperazine-H (distant from pyridine) | 2.8 - 3.2 | |

| Amide-NH₂ | 7.0 - 8.0 (broad) | |

| ¹³C | Pyridine-C2 | 155 - 160 |

| Pyridine-C3 | 120 - 125 | |

| Pyridine-C4 | 135 - 140 | |

| Pyridine-C5 | 105 - 110 | |

| Pyridine-C6 | 158 - 162 | |

| Piperazine-C (adjacent to pyridine) | 45 - 50 | |

| Piperazine-C (distant from pyridine) | 43 - 48 | |

| Amide-C=O | 165 - 170 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), the molecular formula can be determined. This provides strong evidence for the identity of a novel derivative and complements the structural information obtained from NMR.

Table 4: Example of HRMS Data for a Hypothetical Derivative

| Parameter | Value |

| Hypothetical Derivative | 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxamide |

| Molecular Formula | C₁₁H₁₆N₄O |

| Calculated Exact Mass [M+H]⁺ | 221.1397 |

| Measured Exact Mass [M+H]⁺ | 221.1395 |

| Mass Error | -0.9 ppm |

Method Validation for Research Applications and Quality Control of Synthesized Compounds

The validation of analytical methods is a formal process to demonstrate that a method is suitable for its intended purpose. For research applications and quality control of synthesized this compound and its derivatives, method validation ensures the reliability and accuracy of the generated data. The validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria for Research/QC |

| Specificity | No interference at the retention time of the analyte. | Peak purity assessment (e.g., with a diode array detector). |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The concentration interval of reliable measurement. | Defined by linearity, accuracy, and precision studies. |

| Accuracy | Closeness to the true value. | Recovery of 98-102% for drug substance. |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% for repeatability. |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1; adequate precision and accuracy. |

| Robustness | Resistance to small variations in method parameters. | No significant impact on results from minor changes (e.g., pH, flow rate). |

Robustness and Reproducibility Studies

Detailed, publicly available data from robustness and reproducibility studies specifically for the analytical methodologies applied to "this compound" are not readily found in the current body of scientific literature. Generally, the robustness of an analytical method, such as High-Performance Liquid Chromatography (HPLC), is evaluated by intentionally varying critical parameters to assess the method's capacity to remain unaffected. These parameters often include the pH of the mobile phase, its composition, the column temperature, and the flow rate. The reproducibility of the method is typically determined by analyzing the compound in different laboratories, on different instruments, and with different analysts.

For a comprehensive robustness and reproducibility assessment, a design of experiments (DoE) approach is often employed. The results are commonly expressed as the percentage relative standard deviation (%RSD) for various measured attributes, such as peak area, retention time, and calculated concentration. A low %RSD value under varied conditions indicates a robust and reproducible method.

While specific data for this compound is not available, a representative data table illustrating the expected outcomes of such a study for a similar pyridine derivative is presented below. This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Interactive Data Table: Illustrative Robustness Study Parameters and Acceptance Criteria

| Parameter | Variation | Acceptance Criteria for %RSD |

| Mobile Phase pH | ± 0.2 units | ≤ 2.0% |

| Mobile Phase Composition | ± 2% organic | ≤ 2.0% |

| Column Temperature | ± 5 °C | ≤ 2.0% |

| Flow Rate | ± 0.1 mL/min | ≤ 2.0% |

| Wavelength | ± 2 nm | ≤ 2.0% |

Future Research Directions and Therapeutic Hypotheses for 6 Piperazin 1 Yl Pyridine 3 Carboxamide

Exploration of Undiscovered Biological Targets and Pathways

While the full biological activity spectrum of 6-(piperazin-1-yl)pyridine-3-carboxamide is yet to be elucidated, the core structure is present in molecules investigated for various therapeutic purposes. Close analogs have shown promise in several areas, suggesting potential, yet undiscovered, biological targets for the parent compound.

One significant area of interest is infectious diseases, particularly tuberculosis. Analogs such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis. This suggests that this compound could potentially target key enzymes or pathways essential for mycobacterial survival. Future research should, therefore, focus on screening this compound against a panel of mycobacterial targets.

Another promising avenue lies in the realm of metabolic disorders. Derivatives like N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been explored for the treatment of metabolic syndrome, indicating that the piperazinyl-pyridine moiety can serve as a scaffold for modulators of metabolic targets. nih.gov It is conceivable that this compound may interact with proteins involved in glucose and lipid metabolism.

Furthermore, the piperazine (B1678402) and pyridine (B92270) carboxamide motifs are prevalent in compounds targeting the central nervous system. For instance, related structures have been investigated as muscarinic antagonists, suggesting a potential for this compound to interact with G-protein coupled receptors (GPCRs). nih.gov A comprehensive screening against a panel of CNS receptors could unveil novel neuropharmacological activities.

The broad biological activities reported for pyridine-3-carboxamide (B1143946) analogs, including antiviral, antifungal, anticancer, and anti-inflammatory properties, further underscore the need for extensive biological profiling of this compound to identify its primary targets and mechanisms of action. nih.gov

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogs of this compound with improved potency and selectivity is a critical future direction. Structure-activity relationship (SAR) studies on related compounds can provide valuable insights for the rational design of these new molecules.

For instance, in the context of anti-tubercular agents, SAR studies on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown that substitutions on the terminal phenyl ring significantly influence activity. This suggests that modifications at the carboxamide nitrogen of this compound could be a fruitful strategy for enhancing potency.